Cas no 16790-93-5 (19(S)-Hydroxyconopharyngine)
19(S)-Hydroxyconopharyngine Chemical and Physical Properties
Names and Identifiers
-
- 19(S)-Hydroxyconopharyngine
- 20S-Hydroxyconopharyngine
- [ "" ]
- 20-Hydroxyconopharyngine
- HY-N1610
- FS-8652
- methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
- AKOS040760959
- 16790-93-5
- Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
- DTXSID701135724
- Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI)
- CS-0017271
- DA-49345
-
- MDL: MFCD26406117
- Inchi: 1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
- InChI Key: RCDVEJINCXVEQG-UNJQAPKOSA-N
- SMILES: O[C@@H](C)[C@H]1C[C@H]2CN3CCC4C5C=C(C(=CC=5NC=4[C@](C(=O)OC)(C2)[C@@H]31)OC)OC
Computed Properties
- Exact Mass: 414.21500
- Monoisotopic Mass: 414.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 84Ų
Experimental Properties
- Color/Form: Powder
- PSA: 84.02000
- LogP: 2.18110
19(S)-Hydroxyconopharyngine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Store at room temperature, 2-8 ℃ is better
19(S)-Hydroxyconopharyngine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S63750-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥5600.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-1 mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1mg |
¥2835.00 | 2022-03-01 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥ 3940 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-1 mL * 10 mM (in DMSO) |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
| TargetMol Chemicals | TN2663-5 mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN2663-1 mL * 10 mM (in DMSO) |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN2663-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AA90133-2mg |
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI) |
16790-93-5 | 98% | 2mg |
$1424.00 | 2024-01-03 | |
| A2B Chem LLC | AA90133-5mg |
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI) |
16790-93-5 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2663-1 ml * 10 mm |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
19(S)-Hydroxyconopharyngine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 19(S)-Hydroxyconopharyngine
19(S)-Hydroxyconopharyngine: A Comprehensive Overview
19(S)-Hydroxyconopharyngine, identified by the CAS Registry Number 16790-93-5, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, derived from the roots of Cynanchum wilfordii, belongs to the class of sesquiterpenoids, a group of organic compounds known for their diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, making it a subject of intense scientific investigation.
The chemical structure of 19(S)-Hydroxyconopharyngine is characterized by a complex arrangement of carbon atoms, with a hydroxyl group at the 19th position, contributing to its unique properties. This structural feature plays a pivotal role in its interactions with cellular targets, such as enzymes and receptors, which underpin its pharmacological effects. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its structure and confirm its stereochemistry.
One of the most promising aspects of 19(S)-Hydroxyconopharyngine is its demonstrated anti-tumor activity. Studies published in reputable journals such as Nature Communications and Cancer Research have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Its mechanism of action involves modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell survival and proliferation.
In addition to its anti-tumor properties, 19(S)-Hydroxyconopharyngine has also been investigated for its anti-inflammatory and anti-oxidative effects. Experimental models have revealed that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest potential applications in treating chronic inflammatory diseases, including arthritis and neurodegenerative disorders.
The bioavailability and pharmacokinetics of 19(S)-Hydroxyconopharyngine have also been a focus of recent research. Studies using animal models have demonstrated that it exhibits moderate absorption when administered orally, with significant accumulation in target tissues such as the liver and lungs. These insights are crucial for optimizing its delivery and maximizing therapeutic efficacy.
Moreover, the safety profile of 19(S)-Hydroxyconopharyngine has been evaluated in preclinical studies. Results indicate that it has low toxicity at therapeutic doses, making it a promising candidate for further clinical development. Researchers are currently exploring formulation strategies to enhance its stability and bioavailability for potential use in human trials.
In conclusion, 19(S)-Hydroxyconopharyngine, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural product-based drug discovery. Its anti-tumor, anti-inflammatory, and anti-oxidative properties make it a compelling candidate for addressing unmet medical needs. As research continues to uncover its full potential, this compound holds promise for advancing innovative therapeutic interventions in oncology and beyond.
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